3-溴-2,6-二甲氧基苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

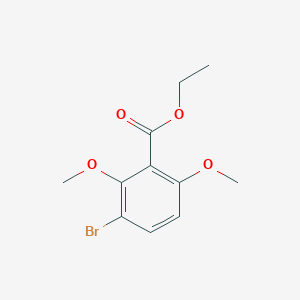

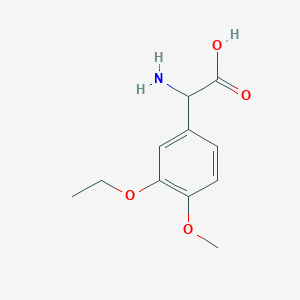

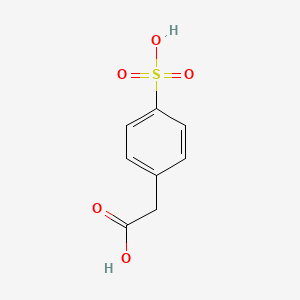

Ethyl 3-bromo-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C11H13BrO4 . It is used as a reactant in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .

Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-2,6-dimethoxybenzoate can be represented by the InChI code: 1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 . This indicates that the compound contains an ethyl group (C2H5-) attached to a benzoate group (C6H4COO-) that is substituted with bromine (Br) and two methoxy groups (CH3O-) at positions 3 and 2,6 respectively.科学研究应用

Synthesis of Biologically Active Molecules

Ethyl 3-bromo-2,6-dimethoxybenzoate: is a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for further functionalization, making it a versatile building block in medicinal chemistry. Researchers utilize it to create compounds that exhibit antimycotic activities and cytotoxicity against a range of tumor cell lines .

Material Science Applications

In material science, this compound serves as a precursor for designing new polymers with specific properties. Its benzoate structure can be incorporated into polymer chains to alter their physical characteristics, such as flexibility, strength, and resistance to degradation .

Corrosion Inhibition

The benzoate derivatives, including Ethyl 3-bromo-2,6-dimethoxybenzoate , have shown potential as corrosion inhibitors for metals like aluminum, zinc, and copper. This application is significant in protecting metal surfaces in industrial settings .

Antifeedant Properties

Agricultural research has explored the use of Ethyl 3-bromo-2,6-dimethoxybenzoate as an antifeedant. It has been reported to exhibit strong deterrent effects on pests such as the pine weevil, which is crucial for protecting crops .

Esterification Studies

The compound is often used in academic research to study esterification reactions. Its reactivity with alcohols under different conditions provides insights into reaction mechanisms and kinetics .

Spectroscopic and Crystallographic Analysis

Ethyl 3-bromo-2,6-dimethoxybenzoate: is also used in spectroscopic and X-ray crystallographic studies to understand molecular structures and conformations. These analyses are fundamental in the field of structural chemistry .

Each of these applications demonstrates the compound’s versatility and importance across various fields of scientific research. The compound’s ability to participate in diverse reactions and processes makes it a valuable subject of study in the pursuit of advancing scientific knowledge and technological development.

Organic Synthesis Optimization

This compound is frequently used in research focused on optimizing organic synthesis processes. Its reactivity is studied under various conditions to improve yields and reduce by-products in the synthesis of complex organic molecules. This research has implications for the pharmaceutical industry, where efficient synthesis methods can lead to cost reductions and faster drug development .

Analytical Chemistry Reference Standards

Ethyl 3-bromo-2,6-dimethoxybenzoate: is also utilized as a reference standard in analytical chemistry. It helps in calibrating instruments and validating methods used in the quantitative and qualitative analysis of chemical compounds. This ensures accuracy and reliability in research findings and is crucial for industries that require precise chemical analyses .

安全和危害

未来方向

Given the potential applications of Ethyl 3-bromo-2,6-dimethoxybenzoate in the synthesis of various compounds, future research could focus on exploring its reactivity under different conditions and its potential uses in the synthesis of new compounds. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

属性

IUPAC Name |

ethyl 3-bromo-2,6-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKNVTLIXOHBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-2,6-dimethoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

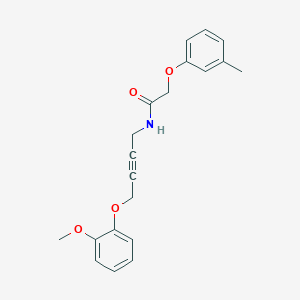

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

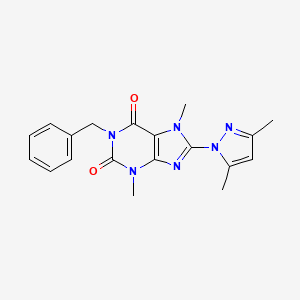

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)

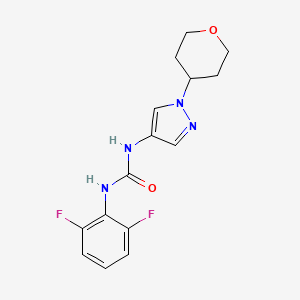

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)